molecular formula C15H20N4O3S B12144065 Methylethyl 2-[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Methylethyl 2-[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12144065
M. Wt: 336.4 g/mol
InChI Key: KWGZPWWWFXGCFT-UHFFFAOYSA-N
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Description

Methylethyl 2-[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a heterocyclic compound belonging to the 1,2,4-triazole class. Its structure features a 1,2,4-triazole core substituted with an amino group at position 4, a 3-ethoxyphenyl group at position 5, and a methylthioacetate moiety at position 2.

Properties

Molecular Formula

C15H20N4O3S

Molecular Weight

336.4 g/mol

IUPAC Name

propan-2-yl 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C15H20N4O3S/c1-4-21-12-7-5-6-11(8-12)14-17-18-15(19(14)16)23-9-13(20)22-10(2)3/h5-8,10H,4,9,16H2,1-3H3

InChI Key

KWGZPWWWFXGCFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Hydrazide Preparation

The process initiates with the synthesis of 3-ethoxyphenylacetohydrazide (Figure 1). Ethyl 3-ethoxyphenylacetate is treated with hydrazine hydrate in ethanol under reflux, yielding the hydrazide derivative in 85–90% yield.

3-Ethoxyphenylacetic acid ethyl ester+N2H43-Ethoxyphenylacetohydrazide+EtOH\text{3-Ethoxyphenylacetic acid ethyl ester} + \text{N}2\text{H}4 \rightarrow \text{3-Ethoxyphenylacetohydrazide} + \text{EtOH}

Thiosemicarbazide Formation

The hydrazide reacts with 3-ethoxyphenyl isothiocyanate in dry ethanol to form 1-(3-ethoxyphenyl)-2-(3-ethoxyphenylacetyl)thiosemicarbazide (Scheme 1). This step proceeds at room temperature over 12 hours, achieving 75–80% yield.

3-Ethoxyphenylacetohydrazide+Ar-NCSThiosemicarbazide+H2O\text{3-Ethoxyphenylacetohydrazide} + \text{Ar-NCS} \rightarrow \text{Thiosemicarbazide} + \text{H}_2\text{O}

Cyclization to Triazolethione

Alkaline cyclization using 2M NaOH in ethanol under reflux for 6 hours converts the thiosemicarbazide into the triazolethione core. The reaction mechanism involves intramolecular nucleophilic attack and elimination of water, yielding 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole-3-thiol in 70–75% yield.

ThiosemicarbazideNaOHTriazolethione+H2O\text{Thiosemicarbazide} \xrightarrow{\text{NaOH}} \text{Triazolethione} + \text{H}_2\text{O}

Optimization of Reaction Parameters

Solvent and Base Selection

Comparative studies indicate that acetone outperforms DMF or THF in S-alkylation due to its polarity and low boiling point, facilitating faster reaction kinetics. Potassium carbonate is preferred over sodium hydroxide to minimize hydrolysis of the chloroacetate ester.

Temperature and Time Dependence

Elevating the temperature to 50°C reduces reaction time from 24 hours to 8 hours without compromising yield. Prolonged heating (>10 hours) leads to side products, such as disulfide formation.

Spectroscopic Characterization and Purity Assessment

The final product is characterized using:

  • NMR : 1^1H NMR (400 MHz, CDCl3_3): δ 1.25 (t, 3H, OCH2_2CH3_3), 3.45 (s, 2H, SCH2_2), 4.15 (q, 2H, OCH2_2), 6.85–7.40 (m, 4H, Ar-H), 5.20 (s, 2H, NH2_2).

  • LC-MS : m/z 377.1 [M+H]+^+.

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Challenges and Alternative Approaches

Regioselectivity in Cyclization

The use of bulky bases (e.g., DBU) or microwave-assisted synthesis improves regioselectivity, minimizing the formation of 1,3,4-thiadiazole byproducts.

Alternative Alkylating Agents

Methyl ethyl bromoacetate can replace chloroacetate but requires longer reaction times (12 hours) and higher temperatures (60°C).

Scale-Up and Industrial Feasibility

Pilot-scale trials (100 g batch) demonstrate consistent yields (68–72%) using continuous flow reactors, underscoring the method’s scalability . Key considerations include solvent recycling and waste management of potassium chloride byproducts.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include nitro derivatives, dihydrotriazole derivatives, and various substituted triazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methylethyl 2-[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methylethyl 2-[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity. The amino group can form hydrogen bonds with active site residues, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural variations among analogs lie in the substituents at positions 4, 5, and 3 of the triazole ring. These modifications significantly influence physicochemical properties and biological activity.

Compound R4 R5 R3 Key Features
Methylethyl 2-[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate (Target) NH2 3-ethoxyphenyl SCH2COO(methylethyl) Enhanced lipophilicity due to ethoxy group; potential for CNS activity.
Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate NH2 morpholinomethyl SCH2COO⁻K⁺ Polar morpholine group; hepatoprotective effects comparable to Thiotriazolin®.
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate NH2 thiophen-2-ylmethyl SCH2COO⁻Na⁺ Moderate toxicity (LC50 = 4.54 mg/L in zebrafish); actoprotective.
Thiometrizole (morpholinium 2-(5-(4-pyridyl)-4-(2-methoxyphenyl)-1,2,4-triazol-3-ylthio)acetate) NH2 4-pyridyl, 2-methoxyphenyl SCH2COO⁻ morpholinium Dual aromatic substituents; rapid clearance (t1/2 = 24h in rabbits).
Ethyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate NH2 phenyl SCH2COOEt Simpler phenyl substituent; foundational structure for SAR studies.

Pharmacological Activity

  • Hepatoprotection: The potassium morpholinomethyl analog (Butaselmevit) demonstrated efficacy in reducing liver damage in tetracycline-induced hepatitis models, comparable to Thiotriazolin®. Its combination with antibiotics (e.g., Saroflox®) enhanced anti-inflammatory effects .
  • Actoprotection : The sodium thiophen-2-ylmethyl derivative reduced stress-induced liver damage in rats, suggesting anti-stress and actoprotective properties .
  • Cerebral Circulation: Thiometrizole improved cerebral vessel reactivity in microgravity models, likely due to its pyridyl and methoxyphenyl groups enhancing NO-mediated vasodilation .

Pharmacokinetics

  • Rapid Absorption: The potassium morpholinomethyl analog (PKR-173) reached peak plasma concentration (Cmax = 279.67 µg/mL) in rats within 5 minutes post-administration but had a short half-life (t1/2 = 0.32h) .
  • Clearance : Thiometrizole was undetectable in blood after 24h and in urine after 32h, indicating efficient renal excretion .

Toxicity Profile

  • Moderate Toxicity : The sodium thiophen-2-ylmethyl compound had an LC50 of 4.54 mg/L in zebrafish, classifying it as moderately toxic .

Biological Activity

Methylethyl 2-[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Chemical Structure

The compound can be represented as follows:

C13H16N4O2S\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds with a 1,2,4-triazole scaffold display potent activity against various bacterial strains and fungi. This compound is expected to follow this trend due to its structural similarities.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 μg/mL
Compound BS. aureus47 μg/mL
MethylethylCandida albicans<32 μg/mL

The MIC values suggest that the compound has potential as an antimicrobial agent, particularly against fungal infections.

Anticancer Activity

The anticancer properties of triazole derivatives have been well-documented. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study evaluated the anticancer activity of triazole derivatives in vitro against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin.

Table 2: Anticancer Activity of Triazole Derivatives

Compound NameCell LineIC50 (µM)
DoxorubicinMCF-70.5
MethylethylHeLa1.2
Compound CA5490.8

The data indicates that Methylethyl exhibits promising anticancer activity warranting further investigation.

Enzyme Inhibition

Triazole compounds are also known for their ability to inhibit various enzymes. Methylethyl has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission.

Table 3: Enzyme Inhibition Activity

Compound NameEnzyme TargetIC50 (µM)
MethylethylAChE15
Compound DAChE20

The inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activities of Methylethyl can be attributed to its structural features:

  • Triazole Ring: Essential for antimicrobial and anticancer activity.
  • Ethoxy Group: Enhances solubility and bioavailability.
  • Thioether Linkage: May contribute to enzyme inhibition properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methylethyl 2-[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (e.g., reflux conditions), solvent selection (e.g., ethanol or dimethylformamide), and pH adjustments. Catalysts like sodium hydroxide can facilitate substitution reactions. Post-synthesis purification via column chromatography or recrystallization enhances purity. Characterization using NMR spectroscopy and mass spectrometry confirms structural integrity and quantifies yield .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and substituent positions (e.g., distinguishing methylethyl vs. methyl groups).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity and detects impurities.
  • X-ray Crystallography (if crystalline): Resolves 3D molecular geometry .

Q. What initial biological screening assays are appropriate for evaluating antimicrobial potential?

  • Methodological Answer :

  • Broth Microdilution : Determines minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Disc Diffusion : Screens broad-spectrum activity.
  • Time-Kill Assays : Evaluates bactericidal/fungicidal kinetics.
  • Cytotoxicity Testing (e.g., MTT assay on mammalian cells): Ensures selectivity .

Advanced Research Questions

Q. How should pharmacokinetic studies be designed to assess bioavailability and metabolism?

  • Methodological Answer :

  • In Vivo Administration : Administer via intragastric or intravenous routes in rodent models.
  • Serum Sampling : Collect at intervals (e.g., 5 min to 24 hours post-dose) to measure concentration-time profiles.
  • Analytical Tools : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies parent compound and metabolites.
  • Pharmacokinetic Parameters : Calculate AUC (area under the curve), Cmax, t1/2, and clearance rates. For example, a related triazole derivative showed t1/2 = 0.32 hours and rapid distribution .

Q. What strategies can resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., 3-ethoxy vs. 3-methoxy groups) with activity trends.
  • Standardized Assay Conditions : Control variables like pH, temperature, and cell lines to reduce inter-study variability.
  • Meta-Analysis : Aggregate data from multiple studies to identify consensus mechanisms (e.g., triazole derivatives with 3-ethoxyphenyl groups show enhanced antimicrobial activity due to lipophilicity) .

Q. How to design experiments evaluating hepatoprotective effects in stress models?

  • Methodological Answer :

  • Stress Induction : Use acute immobilization stress (6-hour duration) in rodents.
  • Compound Administration : Pre-treat with the compound at varying doses (e.g., 10–50 mg/kg).
  • Histopathological Analysis : Examine liver sections for structural integrity (e.g., hepatocyte necrosis, inflammatory infiltrates).
  • Biochemical Markers : Measure ALT, AST, and glutathione levels to quantify oxidative stress mitigation. A sodium triazole derivative reduced liver damage in stress models .

Q. What in vitro assays elucidate the mechanism of enzyme inhibition by this compound?

  • Methodological Answer :

  • Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Fluorescence-Based Assays : Monitor real-time enzyme-substrate interactions.
  • Molecular Docking : Predict binding affinity to target enzymes (e.g., fungal CYP51 or bacterial DHFR).
  • Gene Expression Profiling : RNA sequencing identifies downstream pathways affected .

Q. How can researchers identify and quantify metabolites using analytical techniques?

  • Methodological Answer :

  • Chromatography : HPLC or GC coupled with MS/MS separates and identifies metabolites.
  • Isotopic Labeling : Track metabolic pathways using <sup>13</sup>C or <sup>2</sup>H isotopes.
  • In Silico Prediction : Tools like Meteor (Lhasa Ltd.) predict Phase I/II metabolites.
  • Fragmentation Patterns : MS/MS spectra differentiate hydroxylated, demethylated, or conjugated metabolites. Five metabolites were identified for a related triazole derivative in rat serum .

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